

# A meta-analysis of clinical trials investigating Ambroxol for Parkinson's disease

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Ambroxol |           |
| Cat. No.:            | B1667023 | Get Quote |

# Ambroxol for Parkinson's Disease: A Comparative Meta-Analysis of Clinical Trials

A comprehensive review of the repurposed cough medicine's potential as a disease-modifying therapy for Parkinson's disease, synthesizing data from key clinical trials and comparing its mechanism and efficacy with other emerging treatments.

Ambroxol, a commonly used mucolytic agent, has emerged as a promising candidate for a disease-modifying therapy in Parkinson's disease (PD). This interest stems from its role as a pharmacological chaperone for the enzyme glucocerebrosidase (GCase), which is encoded by the GBA1 gene.[1][2][3] Mutations in GBA1 are the most significant genetic risk factor for developing Parkinson's disease.[1][4] Reduced GCase activity leads to the accumulation of alpha-synuclein, a hallmark pathology in PD. Ambroxol has been shown to increase GCase levels and activity, potentially enhancing the clearance of these toxic protein aggregates. This guide provides a meta-analysis of the available clinical trial data for Ambroxol in PD, presents detailed experimental protocols, and compares its performance with other therapeutic alternatives.

# **Mechanism of Action: The GCase Pathway**

**Ambroxol**'s primary mechanism of action in the context of Parkinson's disease is the enhancement of the glucocerebrosidase (GCase) enzyme's function within the lysosome. By acting as a pharmacological chaperone, **Ambroxol** assists in the proper folding and trafficking



of the GCase enzyme to the lysosomes, increasing its overall activity. This, in turn, is believed to improve the lysosomal breakdown and clearance of alpha-synuclein aggregates, which are toxic to neurons.



Click to download full resolution via product page

Fig. 1: Ambroxol's Mechanism of Action in Parkinson's Disease.

# **Clinical Trial Data Summary**

While a formal meta-analysis with pooled statistical data is not yet possible due to the ongoing nature of large-scale trials, we can synthesize and compare the findings from key studies. The primary clinical investigations of **Ambroxol** for Parkinson's disease are the Phase II '**Ambroxol** in Disease Modification in Parkinson Disease' (AiM-PD) trial and the ongoing Phase III ASPro-PD trial.



| Trial<br>Identifier           | Phase | Number of<br>Participant<br>s | Dosage             | Duration  | Key<br>Outcomes                                                                                                                                                  | Status     |
|-------------------------------|-------|-------------------------------|--------------------|-----------|------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------|
| AiM-PD<br>(NCT0294<br>1822)   | II    | 17                            | Up to<br>1.26g/day | 6 months  | Safe and well-tolerated; Crossed the blood-brain barrier; Increased GCase levels in CSF by 35%; Showed a 6.8-point improveme nt on the MDS-UPDRS Part III score. | Completed  |
| ASPro-PD<br>(NCT0577<br>8617) | III   | 330                           | Not<br>specified   | 2 years   | To assess if Ambroxol can slow the progressio n of Parkinson's disease using the MDS-UPDRS.                                                                      | Recruiting |
| AMBITIOU<br>S                 | II    | -                             | -                  | 12 months | To study<br>Ambroxol                                                                                                                                             | -          |



| (NCT0528  |    |    |        |          | as a        |           |
|-----------|----|----|--------|----------|-------------|-----------|
| 7503)     |    |    |        |          | disease-    |           |
|           |    |    |        |          | modifying   |           |
|           |    |    |        |          | therapy for |           |
|           |    |    |        |          | GBA-PD,     |           |
|           |    |    |        |          | focusing on |           |
|           |    |    |        |          | cognitive   |           |
|           |    |    |        |          | dysfunction |           |
|           |    |    |        |          | •           |           |
|           |    |    |        |          | To test the |           |
|           |    |    |        |          | safety and  |           |
|           |    |    |        |          | efficacy of |           |
|           |    |    |        |          | Ambroxol    |           |
|           |    |    |        |          | in          |           |
| PDD Trial |    |    | 1050   |          | improving   |           |
| (NCT0291  | II | 75 | mg/day | 52 weeks | cognitive   | Completed |
| 4366)     |    |    | mg/day |          | and motor   |           |
|           |    |    |        |          | symptoms    |           |
|           |    |    |        |          | of          |           |
|           |    |    |        |          | Parkinson'  |           |
|           |    |    |        |          | s Disease   |           |
|           |    |    |        |          | Dementia.   |           |

## **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are the summarized protocols for the key **Ambroxol** trials.

## AiM-PD (Phase II) Study Protocol

- Study Design: An open-label, non-controlled, single-center study.
- Participant Population: 17 patients with Parkinson's disease, including individuals with and without GBA1 mutations.
- Intervention: Oral Ambroxol administered at an escalating daily dose up to 1.26g for 6 months.



- Primary Outcome Measures: Safety and tolerability of **Ambroxol**.
- Secondary Outcome Measures:
  - Penetration of Ambroxol into the cerebrospinal fluid (CSF).
  - Change in GCase levels in the CSF.
  - Change in motor symptoms as measured by the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Part III.
- Assessments: Clinical and neurological examinations, blood sampling, and lumbar punctures for CSF analysis at baseline and at the end of the treatment period.

### **ASPro-PD (Phase III) Study Protocol**

- Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
- Participant Population: 330 individuals with Parkinson's disease. Approximately half of the participants will be carriers of a GBA1 gene mutation.
- Intervention: Participants will be randomly assigned to receive either **Ambroxol** or a matching placebo for a duration of two years. Following the two-year period, all participants will be offered open-label **Ambroxol** for six months.
- Primary Outcome Measure: The primary endpoint is the change in the MDS-UPDRS score, which assesses both motor and non-motor symptoms of Parkinson's disease.
- Secondary Outcome Measures: Assessment of safety and tolerability, quality of life, and various biomarkers.





Click to download full resolution via product page

Fig. 2: ASPro-PD Phase III Clinical Trial Workflow.

## **Comparison with Alternative Therapies**

**Ambroxol** is one of several promising disease-modifying therapies currently in late-stage clinical trials for Parkinson's disease. A comparison with other notable candidates provides a broader perspective on the current landscape of PD drug development.



| Therapeutic Agent            | Mechanism of Action                                        | Target Population                                    | Latest Clinical Phase |
|------------------------------|------------------------------------------------------------|------------------------------------------------------|-----------------------|
| Ambroxol                     | GCase enzyme<br>chaperone, enhances<br>lysosomal function. | PD patients, with a focus on GBA1 mutation carriers. | Phase III             |
| Prasinezumab                 | Monoclonal antibody targeting alpha-synuclein aggregates.  | Early-stage PD patients.                             | Phase IIb             |
| Bemdaneprocel                | Dopamine neuron replacement therapy.                       | Moderate to severe PD patients.                      | Phase I/II            |
| Lactobacillus<br>acidophilus | Probiotic, potential modulation of the gutbrain axis.      | PD patients.                                         | Phase III             |

#### Conclusion

The repurposing of **Ambroxol** as a potential treatment for Parkinson's disease represents a promising and scientifically rational approach to tackling the underlying pathology of the disease. Early phase clinical trials have demonstrated that **Ambroxol** is safe, well-tolerated, and successfully engages its target by increasing GCase levels in the central nervous system. The ongoing Phase III ASPro-PD trial is a pivotal study that will provide more definitive evidence on its efficacy in slowing disease progression. While the final results are still awaited, the existing data strongly supports the continued investigation of **Ambroxol** as a disease-modifying therapy for Parkinson's disease, particularly for patients with GBA1 mutations. The broader landscape of late-stage clinical trials for PD, including immunotherapies and cell-based therapies, highlights a multi-pronged effort to address this complex neurodegenerative disorder.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. Ambroxol increases glucocerebrosidase (GCase) activity and restores GCase translocation in primary patient-derived macrophages in Gaucher disease and Parkinsonism
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cureparkinsons.org.uk [cureparkinsons.org.uk]
- 3. Molecular mechanisms of the ambroxol action in Gaucher disease and GBA1 mutationassociated Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phlegm-busting Drug Ambroxol Shows Promise in Parkinson's | Parkinson's Foundation [parkinson.org]
- To cite this document: BenchChem. [A meta-analysis of clinical trials investigating Ambroxol for Parkinson's disease]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667023#a-meta-analysis-of-clinical-trials-investigating-ambroxol-for-parkinson-s-disease]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com